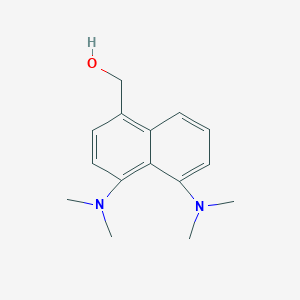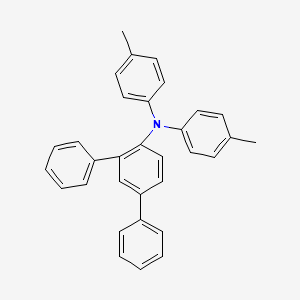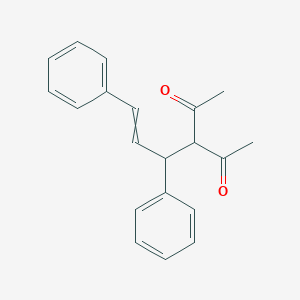
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is known for its unique structure, which includes a pentane-2,4-dione backbone substituted with a 1,3-diphenylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. The reaction typically proceeds under mild conditions, with the choice of catalyst and solvent influencing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and blocking cell cycle progression . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-(1,3-Diphenylprop-2-en-1-yl)pentane-2,4-dione can be compared with other similar compounds, such as:
1,3-Diphenylprop-2-en-1-one: This compound shares a similar structure but lacks the pentane-2,4-dione backbone.
1-(1,3-Diphenyl-2-propyn-1-yl)piperidine: This compound has a piperidine ring instead of the pentane-2,4-dione backbone.
Propriétés
Numéro CAS |
171927-27-8 |
|---|---|
Formule moléculaire |
C20H20O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-(1,3-diphenylprop-2-enyl)pentane-2,4-dione |
InChI |
InChI=1S/C20H20O2/c1-15(21)20(16(2)22)19(18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h3-14,19-20H,1-2H3 |
Clé InChI |
KFZPBMLKEGORMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C=CC1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


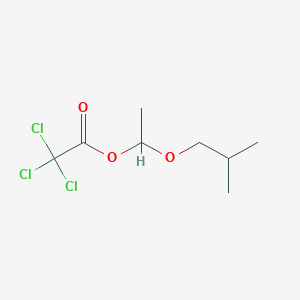
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
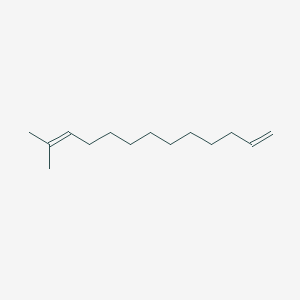

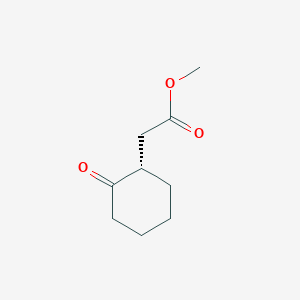
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
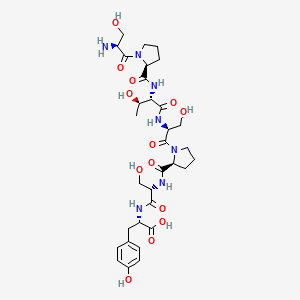
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
